Cas no 2171894-98-5 (1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1592649
- 1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 2171894-98-5
-
- インチ: 1S/C9H15N3O3/c1-6(3-4-13)5-12-7(2)8(9(14)15)10-11-12/h6,13H,3-5H2,1-2H3,(H,14,15)
- InChIKey: LPXGMYFTMMYTQW-UHFFFAOYSA-N
- ほほえんだ: OCCC(C)CN1C(C)=C(C(=O)O)N=N1
計算された属性
- せいみつぶんしりょう: 213.11134135g/mol
- どういたいしつりょう: 213.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 88.2Ų
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1592649-100mg |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 100mg |
$1533.0 | 2023-09-23 | ||
Enamine | EN300-1592649-5000mg |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 5000mg |
$5056.0 | 2023-09-23 | ||
Enamine | EN300-1592649-2.5g |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 2.5g |
$3417.0 | 2023-07-10 | ||
Enamine | EN300-1592649-1000mg |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 1000mg |
$1742.0 | 2023-09-23 | ||
Enamine | EN300-1592649-1.0g |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 1.0g |
$1742.0 | 2023-07-10 | ||
Enamine | EN300-1592649-0.05g |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 0.05g |
$1464.0 | 2023-07-10 | ||
Enamine | EN300-1592649-10000mg |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 10000mg |
$7497.0 | 2023-09-23 | ||
Enamine | EN300-1592649-5.0g |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 5.0g |
$5056.0 | 2023-07-10 | ||
Enamine | EN300-1592649-0.5g |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 0.5g |
$1673.0 | 2023-07-10 | ||
Enamine | EN300-1592649-10.0g |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
2171894-98-5 | 10.0g |
$7497.0 | 2023-07-10 |
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
1-(4-Hydroxy-2-Methylbutyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid: A Comprehensive Overview
The compound 1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2171894-98-5) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring with a carboxylic acid group and a hydroxyl-substituted alkyl chain. The presence of these functional groups makes it versatile for applications in drug design, material science, and catalysis.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres and mimics of other functional groups. The triazole ring in this compound is particularly interesting because it can participate in hydrogen bonding and π-interactions, which are crucial for molecular recognition and binding affinity. This property has led researchers to explore its potential as a scaffold for designing novel bioactive molecules.
The carboxylic acid group present in the molecule is another key feature that contributes to its versatility. Carboxylic acids are known for their ability to form esters, amides, and other derivatives, which can significantly alter the physicochemical properties of the compound. For instance, the conversion of the carboxylic acid into an ester or amide could enhance its solubility or bioavailability, making it more suitable for pharmaceutical applications.
The 4-hydroxy-2-methylbutyl chain attached to the triazole ring introduces additional complexity to the molecule. This chain contains both a hydroxyl group and a methyl substituent, which can influence the molecule's stereochemistry and reactivity. Recent research has shown that such branched chains can improve the pharmacokinetic properties of drugs by enhancing their absorption and distribution.
In terms of synthesis, this compound can be prepared through a variety of methods, including click chemistry reactions such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). These methods are highly efficient and selective, making them ideal for constructing complex molecules with high precision. The use of click chemistry has also enabled researchers to explore variations of this compound by modifying the substituents on the triazole ring or the hydroxyl-containing chain.
From a biological standpoint, this compound has shown promising results in preliminary assays targeting various therapeutic areas. For example, it has demonstrated moderate activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate ion channels has raised interest in its application as a neuroprotective agent.
One of the most exciting aspects of this compound is its potential for further modification and optimization. By altering the substituents on the triazole ring or modifying the hydroxyl-containing chain, researchers can tailor its properties to suit specific applications. For instance, introducing electron-withdrawing groups could enhance its stability or improve its binding affinity to target proteins.
In conclusion, 1-(4-hydroxy-2-methylbutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2171894-98-5) is a multifaceted compound with significant potential in drug discovery and materials science. Its unique structure combines several functional groups that offer versatility and reactivity, making it an attractive candidate for further research and development.
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